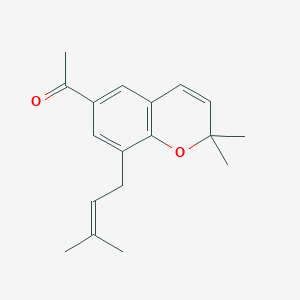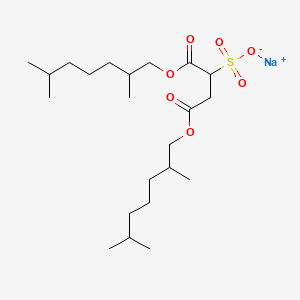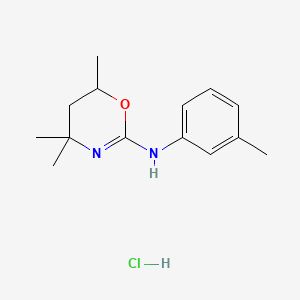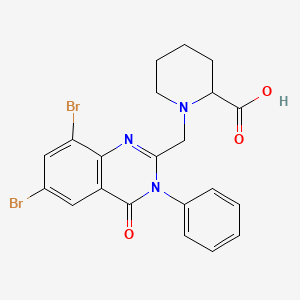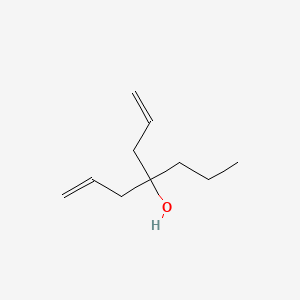
4-Propyl-1,6-heptadien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C₁₀H₁₈O It is a type of alcohol characterized by the presence of a propyl group and two double bonds in its heptadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with propylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ether or tetrahydrofuran (THF)
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Feedstock: 1,6-heptadiene and propylmagnesium bromide
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 4-Propyl-1,6-heptadien-4-one or 4-Propyl-1,6-heptadien-4-al.
Reduction: 4-Propylheptanol.
Substitution: 4-Propyl-1,6-heptadien-4-chloride or 4-Propyl-1,6-heptadien-4-bromide.
Scientific Research Applications
4-Propyl-1,6-heptadien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Propyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress through redox reactions.
Comparison with Similar Compounds
4-Propyl-1,6-heptadien-4-ol can be compared with other similar compounds, such as:
1,6-Heptadien-4-ol: Lacks the propyl group, resulting in different chemical properties and reactivity.
4-Propyl-1,6-heptadien-4-one: An oxidized form with a ketone group instead of an alcohol.
4-Propylheptanol: A fully saturated alcohol with no double bonds.
The uniqueness of this compound lies in its combination of a propyl group and two double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
52939-61-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-propylhepta-1,6-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-4-7-10(11,8-5-2)9-6-3/h4-5,11H,1-2,6-9H2,3H3 |
InChI Key |
UPDFVVLBKBYBOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


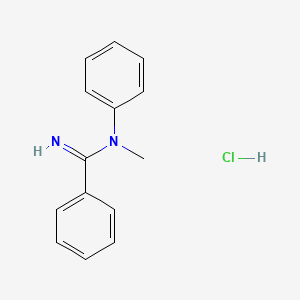
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
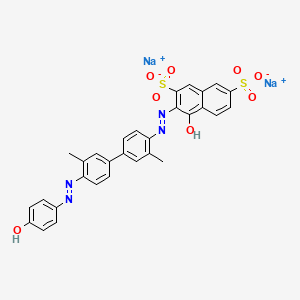
![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)

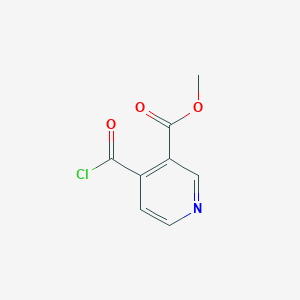
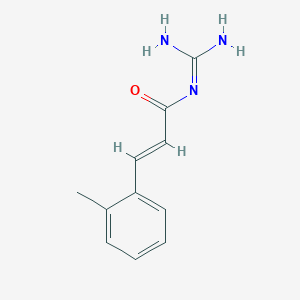
![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
